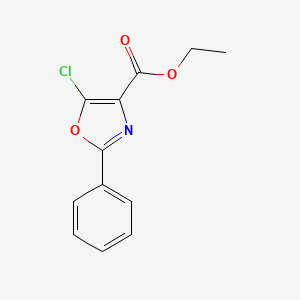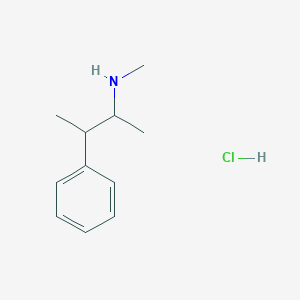
Methyl(3-phenylbutan-2-yl)amine hydrochloride
Overview
Description
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 855391-79-6 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-methyl-3-phenylbutan-2-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “Methyl(3-phenylbutan-2-yl)amine hydrochloride” is 1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Amines, including “Methyl(3-phenylbutan-2-yl)amine hydrochloride”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that involves the removal of a hydrogen atom from an amine, resulting in the formation of an alkene .Physical And Chemical Properties Analysis
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is used in the field of chemical synthesis . It is a compound with a molecular weight of 199.72 . It is typically stored at room temperature and comes in a powder form .
Biocatalysis
This compound plays a significant role in biocatalysis, particularly in the production of chiral amines . Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals . The compound is used in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines .
Protein Engineering
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is also used in protein engineering . It is used in improving the substrate scope of biocatalysts and their operational stability .
Reaction Engineering
In the field of reaction engineering, this compound is used to overcome challenges such as disfavored reaction equilibrium, poor substrate scope, and product inhibition .
Multi-Enzymatic Cascades
The compound is incorporated in multi-enzymatic cascades, which significantly improves their synthetic applicability in the synthesis of complex chemical compounds .
Forensic Science
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This makes it useful in forensic science for the identification and differentiation of these substances .
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
While specific future directions for “Methyl(3-phenylbutan-2-yl)amine hydrochloride” are not available in the search results, amines in general continue to be a topic of interest in medicinal chemistry . They are key therapeutic targets and are used in the synthesis of a variety of medicinal compounds .
properties
IUPAC Name |
N-methyl-3-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUKDYVPFYSHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(3-phenylbutan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



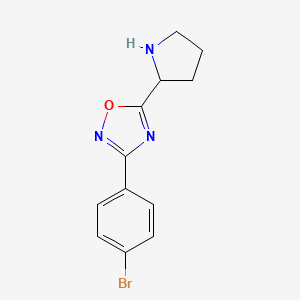
![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)

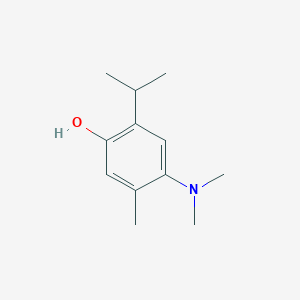



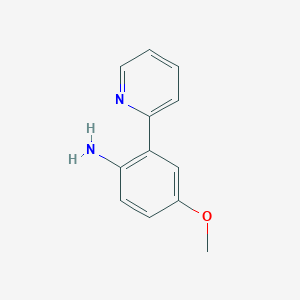
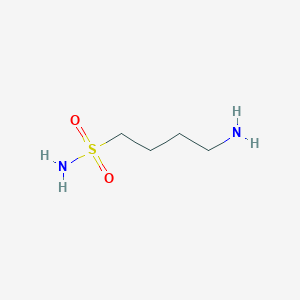
![2-Chloro-6-iodobenzo[d]thiazole](/img/structure/B3289093.png)
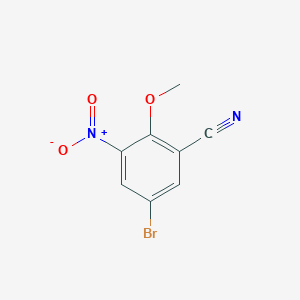
![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)
